molecular formula C14H20O B7867778 1-(2,5-Dimethylphenyl)hexan-1-one

1-(2,5-Dimethylphenyl)hexan-1-one

Cat. No.: B7867778
M. Wt: 204.31 g/mol
InChI Key: XWRCWIVFWVJHBN-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O It is a ketone derivative characterized by a hexan-1-one backbone substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2,5-Dimethylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be used in the development of bioactive molecules or as a model compound in biochemical studies.

    Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)hexan-1-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)hexan-1-one
  • 1-(2,6-Dimethylphenyl)hexan-1-one
  • 1-(3,5-Dimethylphenyl)hexan-1-one

Uniqueness

1-(2,5-Dimethylphenyl)hexan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical behavior, and biological activity compared to its analogs.

Biological Activity

1-(2,5-Dimethylphenyl)hexan-1-one is an organic compound classified as a ketone, notable for its unique structure that includes a hexan-1-one backbone and a 2,5-dimethylphenyl substituent. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. Understanding its mechanisms of action, biological interactions, and therapeutic potential is crucial for exploring its applications in drug development.

  • Molecular Formula : C13_{13}H18_{18}O
  • Molecular Weight : Approximately 206.29 g/mol
  • Structure : The compound features a ketone functional group (C=O) at the terminal position of the hexane chain, which significantly influences its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ketone group can act as an electrophile, facilitating nucleophilic attacks in biochemical reactions. In biological contexts, it may interact with specific enzymes or receptors, leading to diverse biochemical effects. The exact molecular pathways and targets require further elucidation through experimental studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antibacterial properties. For instance, derivatives of phenyl ketones have shown activity against various Gram-positive and Gram-negative bacteria .
  • Antichlamydial Activity : In a study examining the structure-activity relationship (SAR) of related compounds, it was found that certain derivatives enhanced activity against Chlamydia trachomatis, indicating potential for developing new antimicrobial agents .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Features
1-(2,4-Dimethylphenyl)hexan-1-oneStructureDifferent methyl positioning; potential variance in activity.
1-(2,6-Dimethylphenyl)hexan-1-oneStructureVariation in methyl group positioning affecting reactivity.
1-(3,5-Dimethylphenyl)hexan-1-oneStructureSimilar structure; potential for different biological interactions.

The positional isomerism of the methyl groups on the phenyl ring significantly influences the compound's reactivity and interaction with biological molecules.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antibacterial Studies : Research conducted on similar ketones demonstrated varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the ketone group was crucial for this activity due to its ability to form hydrogen bonds with enzyme active sites .
  • Toxicity Assessments : Evaluations of toxicity towards human cells indicated that certain derivatives did not exhibit significant cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for further development as pharmacological agents .
  • Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects revealed that they may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways in pathogens.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-5-6-7-14(15)13-10-11(2)8-9-12(13)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRCWIVFWVJHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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